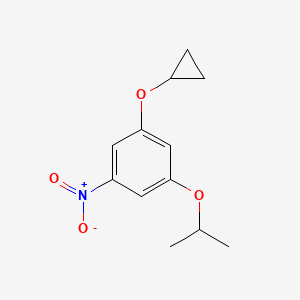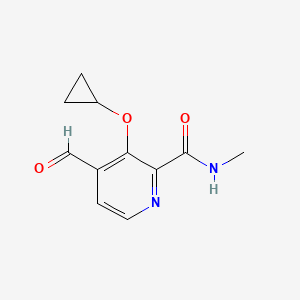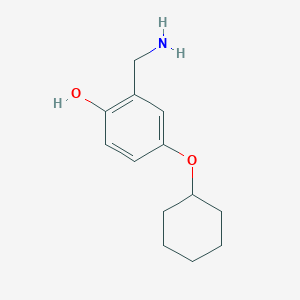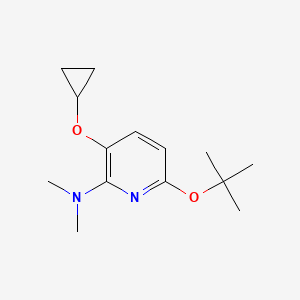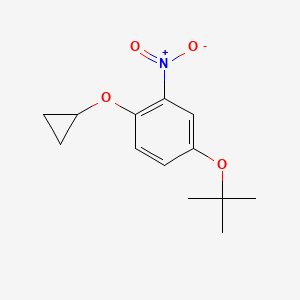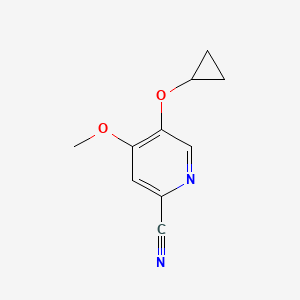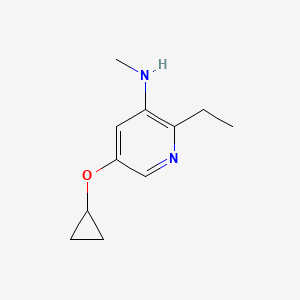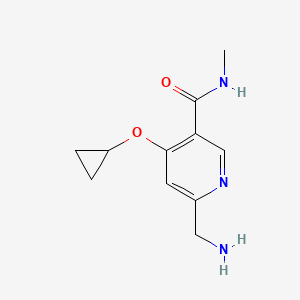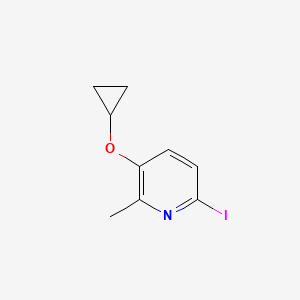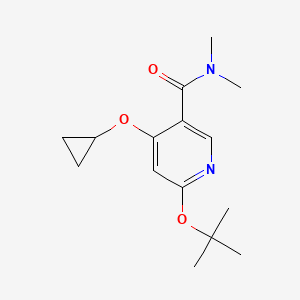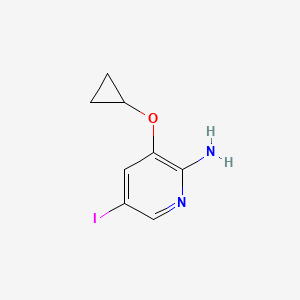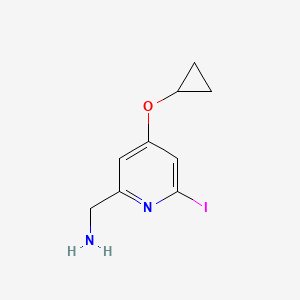
(4-Cyclopropoxy-6-iodopyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropoxy-6-iodopyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanamine group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of (4-Cyclopropoxy-6-iodopyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution reactions.
Attachment of the Methanamine Group: The methanamine group is attached through reductive amination reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
(4-Cyclopropoxy-6-iodopyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropoxy-6-iodopyridin-2-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Wirkmechanismus
The mechanism of action of (4-Cyclopropoxy-6-iodopyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(4-Cyclopropoxy-6-iodopyridin-2-YL)methanamine can be compared with other similar compounds, such as:
(6-Methoxypyridin-2-yl)methanamine: This compound has a methoxy group instead of a cyclopropoxy group and lacks the iodine atom.
(5-Cyclopropyl-6-methoxypyridin-2-yl)methanamine: This compound has a cyclopropyl group instead of a cyclopropoxy group and a methoxy group instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11IN2O |
|---|---|
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
(4-cyclopropyloxy-6-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11IN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2,5,11H2 |
InChI-Schlüssel |
ZXBXJJDUJSMWIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC(=C2)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


